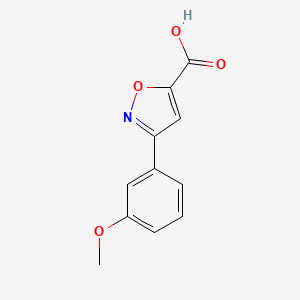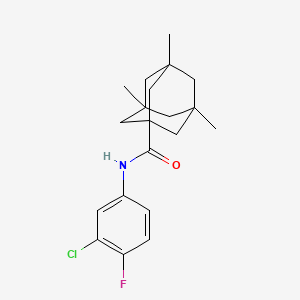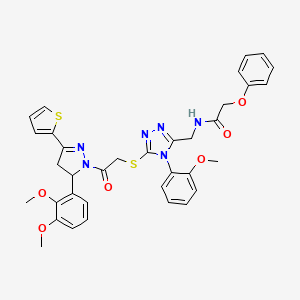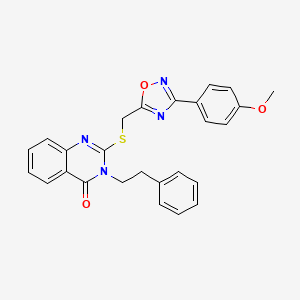![molecular formula C13H19ClN4O2 B2549024 2-Chloro-1-[(2S,4R)-2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-4-methoxypyrrolidin-1-yl]propan-1-one CAS No. 2411184-06-8](/img/structure/B2549024.png)
2-Chloro-1-[(2S,4R)-2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-4-methoxypyrrolidin-1-yl]propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-[(2S,4R)-2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-4-methoxypyrrolidin-1-yl]propan-1-one is a complex organic compound featuring a pyrrolidine ring substituted with a triazole derivative, a chlorine atom, and a methoxy group. This compound is notable for its intricate structure and diverse functional groups, making it a significant target in synthetic and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
Preparation of 2-Chloro-1-[(2S,4R)-2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-4-methoxypyrrolidin-1-yl]propan-1-one typically involves multi-step organic synthesis. The synthetic route may begin with the formation of the pyrrolidine ring, followed by the introduction of the triazole ring via cyclization reactions. Methoxylation and chlorination steps follow, with specific reagents and conditions tailored to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production methods for such compounds often rely on optimized batch or continuous processes that maximize yield and purity while minimizing by-products. Techniques like catalytic asymmetric synthesis and high-throughput screening are commonly employed to refine these processes.
化学反应分析
Types of Reactions
2-Chloro-1-[(2S,4R)-2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-4-methoxypyrrolidin-1-yl]propan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the methoxy group to a ketone or aldehyde.
Reduction: Reduction reactions may target the triazole ring or the carbonyl group, altering the compound's functionality.
Substitution: The chlorine atom can be replaced by other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like ammonia or primary amines can replace the chlorine atom under mild conditions.
Major Products Formed
The major products of these reactions vary based on the reaction type, but commonly include alcohols, amines, and other substituted derivatives that retain the core pyrrolidine-triazole framework.
科学研究应用
This compound finds applications across several fields:
Chemistry: It serves as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Its biological activity makes it a candidate for enzyme inhibitors or receptor modulators.
Medicine: Potential pharmacological properties such as anti-inflammatory or anti-microbial effects are of great interest.
Industry: It can be used in the development of agricultural chemicals, dyes, and advanced materials.
作用机制
The compound's mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. The triazole ring is known for its ability to form hydrogen bonds and π-π interactions, facilitating binding to biological targets. Pathways affected include enzymatic inhibition and receptor modulation, leading to the desired biological effects.
相似化合物的比较
Compared to other pyrrolidine or triazole-containing compounds, 2-Chloro-1-[(2S,4R)-2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-4-methoxypyrrolidin-1-yl]propan-1-one is unique due to its specific substitution pattern and stereochemistry.
Similar Compounds
2-Chloro-1-[(2S,4R)-2-(3-phenyl-1H-1,2,4-triazol-5-yl)-4-methoxypyrrolidin-1-yl]propan-1-one
1-(1H-1,2,4-Triazol-5-yl)pyrrolidin-2-one
Cyclopropyl-1H-1,2,4-triazole derivatives
Each of these compounds shares structural motifs but differs in functional groups or stereochemistry, leading to variations in their chemical and biological properties.
That wraps it up! Is there anything you’d like to delve deeper into?
属性
IUPAC Name |
2-chloro-1-[(2S,4R)-2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-4-methoxypyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN4O2/c1-7(14)13(19)18-6-9(20-2)5-10(18)12-15-11(16-17-12)8-3-4-8/h7-10H,3-6H2,1-2H3,(H,15,16,17)/t7?,9-,10+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMWQLVJJMLKMJ-MKSVKPQVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(CC1C2=NC(=NN2)C3CC3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N1C[C@@H](C[C@H]1C2=NC(=NN2)C3CC3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2548942.png)


![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2548949.png)

![1-(2-methoxyphenyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2548953.png)
![13-chloro-5-cyclopropylsulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2548955.png)

![2-((1-(Methylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2548958.png)
![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-4-yl]furan-2-carboxylic acid](/img/structure/B2548960.png)
![6-methoxy-N-[2-(3-methoxyphenyl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2548961.png)
![3,6-dimethyl-2-{[(6-methyl-1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2548962.png)
![tert-butyl (3aS,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/new.no-structure.jpg)
